3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1299607-37-6
VCID: VC2919823
InChI: InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H
SMILES: CC1=CC(=C(N=C1)N)Br.Br
Molecular Formula: C6H8Br2N2
Molecular Weight: 267.95 g/mol

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide

CAS No.: 1299607-37-6

Cat. No.: VC2919823

Molecular Formula: C6H8Br2N2

Molecular Weight: 267.95 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide - 1299607-37-6

Specification

CAS No. 1299607-37-6
Molecular Formula C6H8Br2N2
Molecular Weight 267.95 g/mol
IUPAC Name 3-bromo-5-methylpyridin-2-amine;hydrobromide
Standard InChI InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H
Standard InChI Key OJMMWYIWWKYSBY-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)N)Br.Br
Canonical SMILES CC1=CC(=C(N=C1)N)Br.Br

Introduction

Chemical Identity and Structural Properties

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide belongs to the class of substituted aminopyridines with a hydrobromide salt form. The compound carries significant importance as a building block in medicinal chemistry due to its reactive functional groups positioned strategically on the pyridine ring.

Basic Identifiers

The compound is characterized by several unique identifiers that establish its chemical identity in scientific databases and literature. These identifiers are essential for proper cataloging and reference in chemical research.

ParameterValue
CAS Number1299607-37-6
Molecular FormulaC₆H₈Br₂N₂
Molecular Weight267.95 g/mol
IUPAC Name3-bromo-5-methylpyridin-2-amine;hydrobromide
Standard InChIInChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)6(8)9-3-4;/h2-3H,1H3,(H2,8,9);1H
Standard InChIKeyOJMMWYIWWKYSBY-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(N=C1)N)Br.Br

The compound consists of a pyridine ring with a bromine atom at position 3, a methyl group at position 5, and an amino group at position 2, with an additional hydrobromide component forming the salt.

Structural Characteristics

The structure of 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide features a planar pyridine ring with three functional substituents. The amino group at position 2 provides nucleophilic properties, while the bromine at position 3 serves as a potential site for coupling reactions and other transformations. The methyl group at position 5 influences the electronic distribution within the molecule and can potentially undergo functionalization reactions.

The free base form of this compound (without the hydrobromide salt) has a molecular formula of C₆H₇BrN₂ and a molecular weight of 187.04 g/mol, corresponding to 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is essential for its proper handling, storage, and application in synthetic procedures.

Physical Properties

The physical properties of this compound influence its behavior during storage, handling, and chemical reactions. Based on available data and properties of similar compounds, the following characteristics can be established:

PropertyValue
Physical StateSolid
ColorTypically pale to yellow
SolubilitySoluble in polar solvents like methanol, dichloromethane, and water
Storage RequirementsKeep in dark place, inert atmosphere, room temperature
SensitivityPotentially hygroscopic

The free base form (2-Amino-5-bromo-3-methylpyridine) has a melting point of 88-95°C and boiling point of approximately 250°C . The hydrobromide salt would typically have different thermal properties, generally exhibiting a higher melting point due to the ionic nature of the salt.

Chemical Reactivity

The chemical reactivity of 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide is governed by its functional groups:

  • The amino group at position 2 can participate in nucleophilic substitution reactions, acylation, and can be transformed into various other functional groups.

  • The bromine at position 3 provides a reactive site for coupling reactions, including Suzuki, Stille, and Sonogashira couplings, making this compound valuable in the synthesis of more complex heterocyclic systems.

  • The methyl group at position 5 can potentially undergo oxidation, halogenation, or serve as a point for further functionalization.

  • The hydrobromide salt form enhances stability during storage but can be neutralized to the free base when needed for specific reactions.

Synthesis Methods

The synthesis of 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide typically involves the bromination of appropriate precursors, followed by salt formation. Understanding these synthetic routes is critical for researchers planning to utilize or produce this compound.

From 2-Amino-3-picoline

One established route for synthesizing the core structure involves the direct bromination of 2-amino-3-picoline (also known as 2-amino-3-methylpyridine):

  • A solution of 2-amino-3-picoline in dichloromethane is cooled to 0-2°C.

  • Bromine is added dropwise over a period of approximately 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • The mixture is then basified to pH 9 with sodium hydroxide and sodium bicarbonate solution.

  • The organic layer is separated, washed, dried, and concentrated to yield the brominated product .

This procedure yields 2-Amino-5-bromo-3-methylpyridine, which can then be converted to the hydrobromide salt by treatment with hydrobromic acid.

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Starting from 5-methylnicotinic acid derivatives, which undergo a series of transformations including esterification, reduction, and bromination reactions .

  • Selective functionalization of simpler pyridine derivatives through directed metalation strategies followed by electrophilic bromination.

  • Cross-coupling reactions of appropriate halopyridine precursors with suitable amino sources.

The choice of synthetic route typically depends on the availability of starting materials, required scale, and specific considerations regarding selectivity and yield.

Applications in Chemical Research and Synthesis

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide serves as a valuable intermediate in various chemical transformations, particularly in the synthesis of biologically active compounds and pharmaceutical candidates.

Role in Medicinal Chemistry

This compound finds extensive application in medicinal chemistry due to several key attributes:

  • The pyridine ring is a privileged structure in pharmaceutical compounds, appearing in numerous drugs and bioactive molecules.

  • The strategic positioning of functional groups allows for selective modifications to create diverse chemical libraries.

  • The bromine substituent provides a reactive handle for cross-coupling reactions, enabling the incorporation of this scaffold into more complex molecular structures.

  • The amino group can be utilized for the construction of various heterocyclic systems, including imidazopyridines, which have shown biological activities.

Specific Synthetic Applications

The compound serves as a precursor for various transformations:

  • Coupling reactions (Suzuki, Stille, Sonogashira) through the bromine position to introduce aryl, vinyl, or alkynyl substituents.

  • Diazotization of the amino group followed by various transformations (Sandmeyer reactions, Meerwein arylation).

  • Functional group interconversions at the amino position to create amides, sulfonamides, or heterocycles.

  • Modification of the methyl group through oxidation or other transformations to introduce additional functionality.

These versatile transformation pathways make 3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties .

Hazard TypeClassification
Acute ToxicityHarmful if swallowed or in contact with skin
Skin EffectsIrritant
Eye EffectsPotential irritant
RespiratoryMay cause respiratory irritation

The compound is classified as an irritant and should be handled with appropriate caution.

Related Compounds and Derivatives

3-Bromo-5-methyl-pyridin-2-ylamine hydrobromide belongs to a family of substituted aminopyridines with various applications in synthetic chemistry. Understanding related structures provides context for its use and potential alternatives.

Free Base Form

The free base form, 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5), is closely related and can be considered the parent compound without the hydrobromide salt component. This compound is characterized by:

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

  • Physical Appearance: Yellow solid

  • Melting Point: 88-95°C

  • Solubility: Soluble in chloroform and methanol

Structural Analogs

Several structural analogs with modified substitution patterns have been reported in the literature:

  • 2-Amino-3-methylpyridine (2-Amino-3-picoline): A precursor used in the synthesis of the title compound, lacking the bromine substituent.

  • 5-Bromo-2-chloro-3-methylpyridine: A derivative where the amino group is replaced with chlorine.

  • 2-Amino-5-bromo-3-methylpyridine 1-oxide: An N-oxide derivative with potentially different reactivity patterns.

  • 2,5-Dibromo-3-methyl pyridine: A dihalogenated analog with bromine substituents at both positions 2 and 5 .

  • 3-(Bromomethyl)-5-methylpyridine hydrobromide: A related compound where the bromine is attached to the methyl group rather than directly to the pyridine ring .

These related compounds often serve similar roles in organic synthesis but may offer distinct reactivity profiles based on their specific substitution patterns.

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